molecular formula C11H8Cl2N2O2S B2893514 ((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine CAS No. 314051-88-2

((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine

Cat. No.: B2893514
CAS No.: 314051-88-2
M. Wt: 303.16
InChI Key: BZDFKUYNBYPTQR-UHFFFAOYSA-N
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Description

((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine is an organic compound that features a sulfonyl group attached to a 2,5-dichlorophenyl ring and a pyridylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, efficient mixing, and temperature control systems to ensure consistent product quality. Purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Chemistry

((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, this compound may be explored for its potential biological activities. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • ((2,5-Dichlorophenyl)sulfonyl)-2-indol-3-ylethylamine
  • ((2,5-Dichlorophenyl)sulfonyl)-2,2-dimethoxyethylamine

Uniqueness

((2,5-Dichlorophenyl)sulfonyl)-2-pyridylamine is unique due to the presence of both the sulfonyl group and the pyridylamine moiety. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds. The dichlorophenyl ring also contributes to its distinct properties, such as increased hydrophobicity and potential for halogen bonding.

Properties

IUPAC Name

2,5-dichloro-N-pyridin-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-8-4-5-9(13)10(7-8)18(16,17)15-11-3-1-2-6-14-11/h1-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDFKUYNBYPTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332953
Record name 2,5-dichloro-N-pyridin-2-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665202
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314051-88-2
Record name 2,5-dichloro-N-pyridin-2-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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